molecular formula C11H18N2O4 B1443604 tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1251000-12-0

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B1443604
CAS RN: 1251000-12-0
M. Wt: 242.27 g/mol
InChI Key: WKDQFJDMUHLDFP-UHFFFAOYSA-N
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Description

Tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (TBO-DNC) is a novel synthetic compound that has been studied for its potential applications in the field of scientific research. It is a spiro-heterocyclic compound that contains a tert-butyl group and a carboxylate group, and has been found to possess unique properties that make it a promising candidate for further research.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its spirocyclic structure, which includes both nitrogen and oxygen atoms, allows for selective derivatization, providing access to a variety of novel compounds. These derivatives can explore chemical spaces complementary to piperidine ring systems, which are prevalent in many pharmaceuticals .

Spirocyclic Compound Synthesis

The spirocyclic framework of this compound is particularly valuable in the synthesis of more complex spirocyclic structures. Such compounds are of interest due to their three-dimensional shape and the diversity they bring to drug discovery, potentially leading to new classes of therapeutics .

Catalyst Development

Researchers utilize this compound in the development of catalysts for chemical reactions. The presence of both oxygen and nitrogen atoms within the same molecule can lead to the formation of novel catalytic sites, which can be used to accelerate or direct chemical transformations .

Material Science

In material science, the compound’s unique structure could be exploited to create new polymers with specific properties, such as increased resilience or flexibility. The incorporation of the spirocyclic moiety into polymer chains may result in materials with novel characteristics .

Biochemical Research

The tert-butyl ester group in the compound makes it a potential candidate for biochemical research, where it could be used to mimic or interfere with natural biochemical processes. This could be particularly useful in the study of enzyme-catalyzed reactions and metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, the compound can be used as a building block for the development of new drugs. Its unique structure could interact with biological targets in ways that differ from traditional compounds, leading to the discovery of drugs with new mechanisms of action .

Analytical Chemistry

Due to its distinctive structure, this compound can serve as a standard or reference material in analytical chemistry. It could be used to calibrate instruments or develop new analytical methods for the detection and quantification of similar compounds .

Environmental Chemistry

Lastly, the compound’s stability and structural features make it suitable for environmental chemistry studies. It could be used to understand the behavior of spirocyclic compounds in the environment, including their degradation patterns and potential ecological impacts .

properties

IUPAC Name

tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-11(6-13)7-16-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQFJDMUHLDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
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tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
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tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
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tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
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tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

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